N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide
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Overview
Description
N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide, also known as PAC-1, is a small molecule that has been developed as a potential anticancer agent. It was first identified in a high-throughput screening assay for compounds that could induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide involves the activation of procaspase-3, an inactive precursor of the enzyme caspase-3, which plays a key role in the apoptotic process. This compound binds to a specific site on procaspase-3, causing it to undergo a conformational change that activates the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, this compound has been shown to inhibit the growth of cancer cells, reduce tumor size in animal models, and enhance the efficacy of other anticancer agents.
Advantages and Limitations for Lab Experiments
One advantage of N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide as an anticancer agent is its ability to induce apoptosis in cancer cells that are resistant to other drugs. However, one limitation of this compound is its relatively low potency compared to other anticancer agents.
Future Directions
There are several potential future directions for research on N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide. One area of focus could be the development of more potent analogs of this compound that could be used in combination with other anticancer agents. Another area of focus could be the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with this compound. Finally, further studies could investigate the potential use of this compound in combination with immunotherapy approaches for the treatment of cancer.
Synthesis Methods
The synthesis of N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide involves a multistep process that begins with the reaction of 4-acetylbenzoic acid with piperidine to form N-(4-acetylbenzoyl)piperidine. This intermediate is then reacted with 2-chlorobenzoyl chloride to produce this compound.
Scientific Research Applications
N-{[1-(4-acetylbenzoyl)-3-piperidinyl]methyl}-2-chlorobenzamide has been the subject of numerous scientific studies that have investigated its potential as an anticancer agent. These studies have shown that this compound can induce apoptosis in cancer cells, including those that are resistant to conventional chemotherapy drugs. This compound has also been shown to have synergistic effects when used in combination with other anticancer agents.
Properties
IUPAC Name |
N-[[1-(4-acetylbenzoyl)piperidin-3-yl]methyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-15(26)17-8-10-18(11-9-17)22(28)25-12-4-5-16(14-25)13-24-21(27)19-6-2-3-7-20(19)23/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWSANXSGADTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.